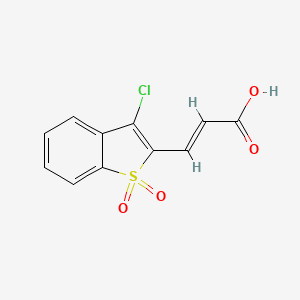
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" is a derivative of acrylic acid with a benzothiophene moiety that has been substituted with a chlorine atom and a sulfoxide group. This structure suggests potential biological activity, which could be explored for antimicrobial or antiallergic applications, as seen in similar compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the 3-(5-nitro-2-thienyl) acrylic acid, which was synthesized from 2-thiophenecarboxaldehyde. This process involved direct nitration, avoiding the need for a diacetate intermediate . Similarly, the synthesis of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine was achieved by reacting 1,2-diaminobenzene with 3-(2-thienyl)acrylic acid in a dioxane solution . These methods could potentially be adapted for the synthesis of "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" by introducing appropriate substituents at the right stages of the synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography. For instance, the crystal structure of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine was determined to be orthorhombic with specific cell dimensions and stabilized by intermolecular hydrogen-bonding interactions . This information is valuable for understanding how the substitution of different groups might affect the overall molecular conformation and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through the formation of amide and ester derivatives by condensation with amines, alcohols, or phenols . Additionally, bromination reactions have been performed to obtain brominated ester derivatives . These reactions indicate that the compound of interest may also undergo various chemical transformations, which could be useful in modifying its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" are not detailed in the provided papers, the properties of structurally related compounds have been studied. For example, the crystal packing and hydrogen bonding interactions play a significant role in the stability and solubility of these compounds . The presence of electron-withdrawing or electron-donating substituents, such as nitro groups or chlorine atoms, can significantly influence the acidity, reactivity, and potential biological activity of the acrylic acid derivatives .
Aplicaciones Científicas De Investigación
1. Polymerization and Material Science
Acrylic acid derivatives are widely used in polymerization to produce polyacrylic acid (PAA) and its copolymers, which are valuable in producing superabsorbent polymers, water treatment chemicals, and adhesives. For instance, plasma polymerization of acrylic acid has been explored for biomedical applications, offering a method to create thin films with specific surface chemistries useful for promoting cell adhesion and proliferation (Rim Bitar, P. Cools, N. De Geyter, R. Morent, 2018) source.
2. Bioactive Materials
Acrylic acid and its derivatives have been studied for their potential to create bioactive and biocompatible materials. These materials could be used in tissue engineering, drug delivery systems, and as coatings for medical devices to improve their integration with biological tissues. The work on surface functionalization and patterning techniques demonstrates the application of acrylic acid plasma polymerization in designing interfaces for biomedical and biosensor applications (F. Brétagnol, A. Valsesia, G. Ceccone, P. Colpo, D. Gilliland, L. Ceriotti, M. Hasiwa, F. Rossi, 2006) source.
3. Environmental Applications
The application of acrylic acid derivatives in environmental science, especially in water treatment and purification, highlights their utility in forming hydrogels and superabsorbent polymers capable of efficiently removing contaminants from water. The radiation synthesis of copolymeric hydrogels for adsorption and separation purposes illustrates the environmental relevance of these compounds (O. Güven, M. Şen, E. Karadağ, Dursun Saraydın, 1999) source.
4. Anticarcinogenic and Biomedical Potential
Research on organotin(IV) complexes with acrylates shows the anticarcinogenic potential of these compounds. The review on the anticarcinogenicity and toxicity of organotin(IV) complexes highlights the biomedical relevance of acrylates in developing therapeutic agents (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018) source.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-11-7-3-1-2-4-8(7)17(15,16)9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESVIVSVXAOIEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

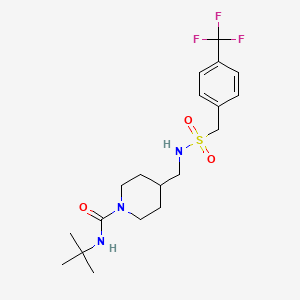
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
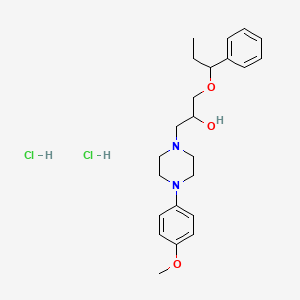
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
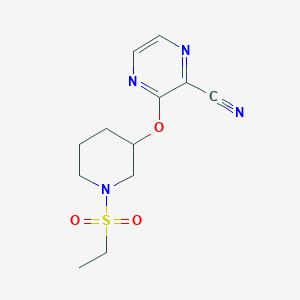
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)
![Dimethyl[3-(morpholin-2-yl)propyl]amine](/img/structure/B2526790.png)
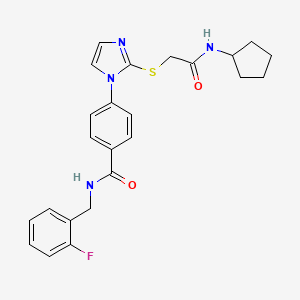
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)
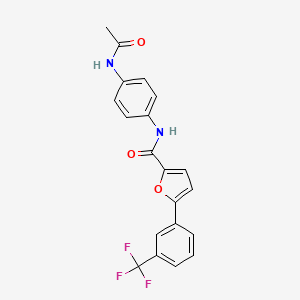
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

